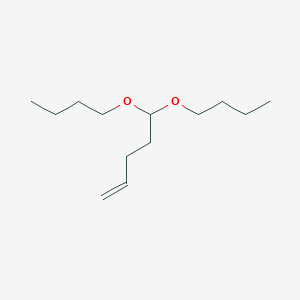
5,5-Dibutoxypent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dibutoxypent-1-ene is an organic compound with the molecular formula C11H22O2 It is a derivative of pentene, featuring two butoxy groups attached to the fifth carbon atom of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutoxypent-1-ene typically involves the reaction of 5-hydroxy-1-pentene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-Dibutoxypent-1-ene can undergo various chemical reactions, including:
Oxidation: The double bond in the pentene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pentenes depending on the nucleophile used.
Scientific Research Applications
5,5-Dibutoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dibutoxypent-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond in the pentene chain is attacked by the oxidizing agent, leading to the formation of an epoxide or diol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethoxypent-1-ene: Similar structure but with methoxy groups instead of butoxy groups.
5,5-Diethoxypent-1-ene: Similar structure but with ethoxy groups instead of butoxy groups.
5,5-Dipropoxypent-1-ene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness
5,5-Dibutoxypent-1-ene is unique due to the presence of butoxy groups, which can influence its reactivity and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chains in the butoxy groups can affect the compound’s solubility, boiling point, and overall stability.
Properties
CAS No. |
502760-16-9 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
5,5-dibutoxypent-1-ene |
InChI |
InChI=1S/C13H26O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
RTQOKFCALCZMCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCC=C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


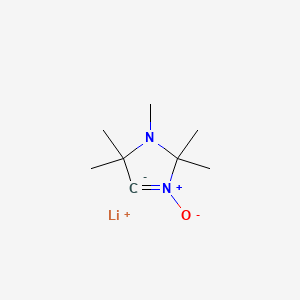
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)


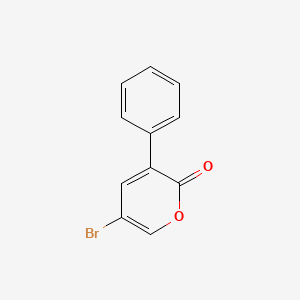
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

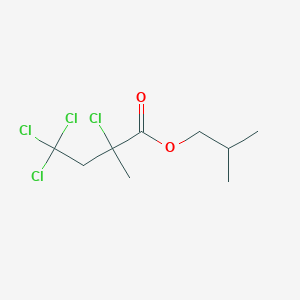
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
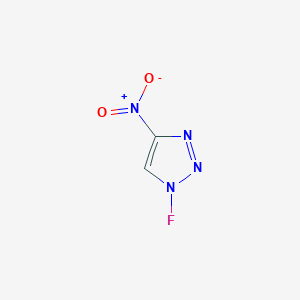
![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
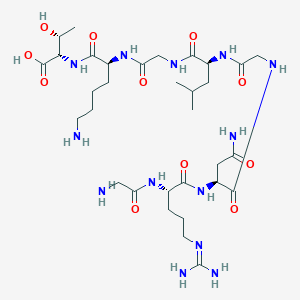
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
